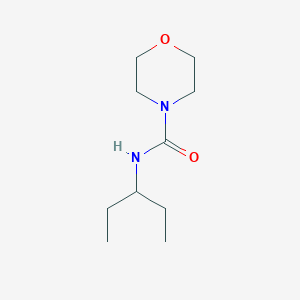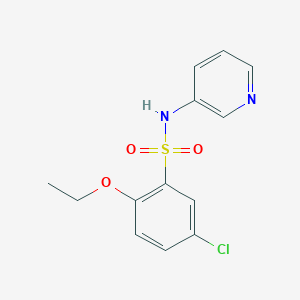![molecular formula C16H13ClF3NO2 B5717234 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of ions across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene result in the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF, as well as other diseases that involve ion transport abnormalities.
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 acts as a selective inhibitor of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide by binding to a specific site on the protein and preventing chloride ion transport. Specifically, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 binds to the cytoplasmic regulatory domain of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide, which is responsible for regulating the opening and closing of the channel. By binding to this site, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 prevents the channel from opening and allows for the selective inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to effectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport in various cell types, including CF patient-derived airway epithelial cells. In animal models of CF, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to improve lung function, reduce airway inflammation, and increase survival rates. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has also been studied in the context of other diseases that involve ion transport abnormalities, such as polycystic kidney disease and secretory diarrhea, with promising results.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has several advantages as a research tool, including its selectivity for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide and its ability to effectively inhibit chloride transport. However, there are also limitations to its use in lab experiments. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been shown to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the optimal concentration of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 for inhibition of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across studies.
Orientations Futures
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has shown promise as a potential therapeutic agent for CF and other diseases that involve ion transport abnormalities. Future research directions include the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide inhibitors, as well as the exploration of combination therapies that target multiple aspects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide dysfunction. Additionally, further studies are needed to better understand the off-target effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 and to optimize its use as a research tool.
Méthodes De Synthèse
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-aminobenzoate to form N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has been extensively studied in the context of CF research. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 can effectively inhibit N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide-mediated chloride transport in CF patient-derived airway epithelial cells, as well as in various other cell types that express N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide. In vivo studies using animal models of CF have also demonstrated the efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 in restoring N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide function and improving disease outcomes. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamideinh-172 has also been studied in the context of other diseases that involve ion transport abnormalities, such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-12-6-3-10(4-7-12)15(22)21-11-5-8-14(17)13(9-11)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXDGBVZCBCQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)


![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)
